molecular formula C13H18BrN3O2 B1411562 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1779127-85-3

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411562
CAS No.: 1779127-85-3
M. Wt: 328.2 g/mol
InChI Key: JINFDSVVZZEHRE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a piperidine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination to introduce the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, influencing its binding to enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds include:

    1-(5-Bromo-2-nitrophenyl)pyrrolidine: This compound shares a similar structure but has a pyrrolidine ring instead of a piperidine ring.

    5-Bromo-2-nitroanisole: This compound has a methoxy group instead of the piperidine ring.

    (5-Bromo-2-nitrophenyl)acetonitrile: This compound has a nitrile group instead of the piperidine ring.

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is unique due to its specific combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)13-9-10(14)3-4-12(13)17(18)19/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINFDSVVZZEHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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